molecular formula C9H21NO B2850224 3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol CAS No. 1858680-16-6

3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol

Cat. No.: B2850224
CAS No.: 1858680-16-6
M. Wt: 159.273
InChI Key: VSHCEUIAWHCTNY-UHFFFAOYSA-N
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Description

“3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol” is a chemical compound with the empirical formula C6H15NO . It has a molecular weight of 117.19 . It is also known as an intermediate of Carfilzomib, which is a second-generation proteasome inhibitor for the treatment of relapsed and refractory multiple myeloma .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 159.27 . It is a powder at room temperature and is stored at 4 degrees Celsius . More detailed physical and chemical properties might be available in specialized chemical databases.

Mechanism of Action

The mechanism of action for “3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol” is not explicitly mentioned in the available resources. As an intermediate of Carfilzomib, it may play a role in the inhibition of the proteasome, a complex that degrades unneeded or damaged proteins within cells .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm to health . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

3-amino-4-methyl-2-propan-2-ylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO/c1-6(2)8(5-11)9(10)7(3)4/h6-9,11H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHCEUIAWHCTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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